molecular formula C17H21N5O3 B2833648 4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine CAS No. 1203001-73-3

4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine

Cat. No.: B2833648
CAS No.: 1203001-73-3
M. Wt: 343.387
InChI Key: SLMFIWYYCQNRCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced techniques such as NMR spectroscopy or cheminformatics tools . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine” are not available in the search results. Such properties could be determined using various analytical techniques .

Scientific Research Applications

Hydrogen-bonded Sheet Structures

Research on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, including variations with methyl substitutions and hydrated forms, reveals significant electronic polarization within pyrimidine components. These compounds demonstrate intramolecular and intermolecular hydrogen bonding, leading to the formation of sheet structures of varying construction. Such studies underscore the compound's potential in understanding electronic polarization effects and hydrogen bonding in molecular design (Orozco et al., 2008).

Nitroso Group Transfer Kinetics

A kinetic study on nitroso group transfer from N-methyl-N-nitroso-p-toluenesulfonamide to secondary amines, including morpholine, emphasizes the compound's relevance in understanding reaction mechanisms in micellar and vesicular systems. This research could inform the development of novel synthetic methodologies and improve the understanding of reaction dynamics in different solvation environments (García‐Río et al., 2003).

Aromatic Nucleophilic Substitution

The study of nucleophilic aromatic substitution with amines on nitrothiophenes in room-temperature ionic liquids highlights the effects of solvation on reaction behavior. Research findings can contribute to the optimization of reaction conditions in the synthesis of pyrimidinyl morpholine derivatives, offering insights into the solvation effects on reaction rates and mechanisms (D’Anna et al., 2006).

In Vivo Formation of N-nitroso Compounds

Investigations into the formation of N-nitroso compounds from amines and nitrite in chemical systems and animal stomachs in vivo are crucial for understanding the carcinogenic potential of nitrosamines derived from environmental amines and drugs. This research area is significant for public health and safety, highlighting the importance of monitoring and regulating N-nitroso compound formation (Lijinsky, 1980).

Safety and Hazards

The safety and hazards associated with “4-methyl-6-morpholino-5-nitro-N-phenethylpyrimidin-2-amine” are not available in the search results. It’s important to handle all chemical substances with care and appropriate safety measures .

Properties

IUPAC Name

4-methyl-6-morpholin-4-yl-5-nitro-N-(2-phenylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-13-15(22(23)24)16(21-9-11-25-12-10-21)20-17(19-13)18-8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMFIWYYCQNRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCC2=CC=CC=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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